molecular formula C16H25N5O2 B258892 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Número de catálogo B258892
Peso molecular: 319.4 g/mol
Clave InChI: RXFSRZLMDVLSIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 58261, is a selective antagonist of the adenosine A2A receptor. It has been extensively studied for its potential therapeutic applications in various fields of medicine.

Mecanismo De Acción

8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 is a selective antagonist of the adenosine A2A receptor, which is found in high concentrations in the brain, heart, and immune system. Adenosine is a naturally occurring molecule that acts as a neuromodulator and can affect various physiological processes, including sleep, pain, inflammation, and cardiovascular function. By blocking the A2A receptor, this compound 58261 can modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound 58261 has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis. It can also increase the levels of neurotrophic factors and improve synaptic plasticity, which can enhance cognitive function. In the cardiovascular system, this compound 58261 can improve cardiac function and reduce arrhythmias by modulating ion channels and calcium handling proteins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the major advantages of 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 is its selectivity for the A2A receptor, which allows for targeted modulation of specific physiological processes. It also has a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life. However, one limitation of this compound 58261 is its relatively low solubility in water, which can make it difficult to administer in some experimental settings.

Direcciones Futuras

There are many potential future directions for the study of 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in combination with chemotherapy for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound 58261 and its potential limitations for clinical use.

Métodos De Síntesis

The synthesis of 8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 involves the reaction of 7-isopropyl-3-methylxanthine with cyclohexylamine in the presence of a base. The resulting product is then purified using column chromatography. This method has been optimized to achieve high yields and purity of this compound 58261.

Aplicaciones Científicas De Investigación

8-(cyclohexylamino)-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione 58261 has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurology, cardiology, and oncology. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Parkinson's disease and Alzheimer's disease. In cardiology, this compound 58261 has been shown to have antiarrhythmic effects and can improve cardiac function in animal models of heart failure. In oncology, this compound 58261 has been shown to have antitumor effects and can sensitize cancer cells to chemotherapy.

Propiedades

Fórmula molecular

C16H25N5O2

Peso molecular

319.4 g/mol

Nombre IUPAC

8-(cyclohexylamino)-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C16H25N5O2/c1-10(2)21-12-13(19(3)16(23)20(4)14(12)22)18-15(21)17-11-8-6-5-7-9-11/h10-11H,5-9H2,1-4H3,(H,17,18)

Clave InChI

RXFSRZLMDVLSIS-UHFFFAOYSA-N

SMILES

CC(C)N1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C

SMILES canónico

CC(C)N1C2=C(N=C1NC3CCCCC3)N(C(=O)N(C2=O)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.